molecular formula C9H7NO B046140 Indole-4-carboxaldehyde CAS No. 1074-86-8

Indole-4-carboxaldehyde

Cat. No.: B046140
CAS No.: 1074-86-8
M. Wt: 145.16 g/mol
InChI Key: JFDDFGLNZWNJTK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indole-4-carboxaldehyde, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the release of pro-inflammatory cytokines and ROS levels .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Result of Action

Indole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives . Changes in the gut microbiota composition could potentially affect the production and action of these compounds. Other factors, such as pH, temperature, and the presence of other substances, could also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Indole-4-carboxaldehyde participates in biochemical reactions involving enzymes, proteins, and other biomolecules. It is involved in the synthesis of aurora kinase A inhibitors, preparation of antitumor agents, intramolecular Friedel-Crafts acylation, preparation of inhibitors of cell division in E. coli, and synthesis of Hantzsch pyridine-containing Schiff bases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been reported to have inhibitory activity against influenza A and can reduce H2O2-induced DNA damage and reactive oxygen species (ROS) generation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the formation of indole derivatives that bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis, a related compound, have been found to be both cytoplasmic and associated with thylakoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formyl Indole can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where indole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the fourth position . Another method includes the oxidation of 4-methylindole using oxidizing agents like selenium dioxide (SeO2) or manganese dioxide (MnO2) .

Industrial Production Methods: In industrial settings, the production of 4-Formyl Indole often involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl Indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, SeO2, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Br2, I2

Major Products:

    Oxidation: Indole-4-carboxylic acid

    Reduction: 4-Hydroxymethylindole

    Substitution: 3-Bromo-4-formylindole, 3-Iodo-4-formylindole

Comparison with Similar Compounds

4-Formyl Indole can be compared with other indole derivatives, such as:

    Indole-3-carboxaldehyde: Similar structure but with the formyl group at the third position.

    Indole-2-carboxaldehyde: Formyl group at the second position.

    Indole-3-acetic acid: A derivative with a carboxylic acid group at the third position.

Uniqueness: 4-Formyl Indole is unique due to its specific position of the formyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

1H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDDFGLNZWNJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318838
Record name Indole-4-carboxaldehyde
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1074-86-8
Record name Indole-4-carboxaldehyde
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Record name Indole-4-carboxaldehyde
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Record name 1H-indole-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

Tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) was added in portions to a mixture of alcohol product from Step A (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol) and 4 A molecular sieves (3.0 g) in anhydrous methylene chloride (30 mL) at room temperature. The mixture was stirred at room temperature under nitrogen for 1 h and then filtered. The filtrate was concentrated in vacuo, and the residue was purified by chromatography (SiO2, CH2Cl2) to provide indole-4-aldehyde as a white powder (2.0 g, 80%): 1H NMR (300 MHz, CDCl3) δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H); CI MS m/z=146 [C9H7NO+H]+.
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2.5 g
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3 g
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30 mL
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0.3 g
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Yield
80%

Synthesis routes and methods II

Procedure details

Two grams of 4-cyanoindole, prepared by the method of Uhle J.A.C.S., 71, 761 (1949), were dissolved in 20 ml of anhydrous ether. 15 Milliliters of a 20% solution of diisobutylaluminum hydride (DiBAl) in hexane were added in dropwise fashion. The reaction mixture was stirred at room temperature for about 30 minutes and then heated to refluxing temperature for about three hours. The reaction mixture was then cooled and 10 ml of a 4:1 dioxane-water solution added with stirring over a period of five minutes. 30 Milliliters of 1 N HCl were added over a 30 minute period with stirring. The aqueous mixture was extracted with several portions of ethyl acetate and the ethyl acetate extracts combined. The combined extracts were washed with 10 percent aqueous sodium carbonate and with saturated aqueous sodium chloride and were then dried. Evaporation of the solvent yielded 2.24 g of 4-formylindole. 4-Formylindole was purified by chromatography over Florisil using a hexane-ether solvent mixture (2:1) as the eluant. Recrystallization of the chromatographed 4-formylindole from an ether-hexane solvent mixture yielded yellow needles of 4-formylindole melting at 136°-137° C. Infrared spectrum; peak at 1670 cm-1 ; nmr (D6 acetone) δ 10.35 (s, 1H, CHO), 7.2-7.9 (m, 6H, Ar.); mass spectrum; molecular ion at 145.
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0 (± 1) mol
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10 mL
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20 mL
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Synthesis routes and methods III

Procedure details

Dess-Martin periodane (1.04 g, 2.46 mmol) was dissolved into anhydrous CH2Cl2 (10 ml). (1H-Indol-4-yl)-methanol (449 mg, 3.07 mmol) in anhydrous CH2Cl2 (10 ml) was added and the mixture was stirred for 1 h. Sodium hydroxide (50 ml of 1N solution) and ether (50 ml) were added and the reaction was stirred for 30 min. The organic layer was separated and washed with water (10 ml), brine (10 ml), dried over MgSO4, filtered and concentrated to a thick brown oil. Purification by column chromatography (silica gel, gradient elution of 2% MeOH/CH2Cl2 to 5% MeOH/CH2Cl2) gave 1H-indole-4-carbaldehyde (235 mg, 53%) as a yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 11.59 (bs, 1H), 10.18 (s, 1H), 7.78-7.75 (m, 1H), 7.66-7.60 (m, 2H), 7.33-7.28 (m, 1H), 7.08 (d, J=3.0 Hz, 1H).
Quantity
1.04 g
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reactant
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10 mL
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solvent
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449 mg
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10 mL
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Indole-4-carboxaldehyde
Customer
Q & A

Q1: What are the known biological activities of Indole-4-carboxaldehyde?

A1: Research suggests that this compound exhibits anti-inflammatory properties. In a study on human hepatocytes, this compound isolated from the seaweed Sargassum thunbergii (ST-I4C) was shown to attenuate methylglyoxal (MGO)-induced inflammation. [] This effect was attributed to the activation of nuclear factor-kappa B (NF-κB) and an increase in the expression of glyoxalase-1 (Glo-1), an enzyme crucial for detoxifying MGO. [] Additionally, ST-I4C was found to reduce the formation of advanced glycation end-products (AGEs) and the expression of the receptor for AGEs (RAGE), further supporting its anti-inflammatory potential. []

Q2: Are there any studies demonstrating the anti-obesity potential of this compound?

A2: While not explicitly investigated in the provided literature, this compound isomers isolated from Sargassum thunbergii have shown potential as anti-obesity agents. Specifically, Indole-2-carboxaldehyde (STC-1) and Indole-5-carboxaldehyde (STC-5) were found to inhibit adipogenesis in 3T3-L1 cells. [] They achieved this by activating the AMP-activated protein kinase (AMPK) pathway, leading to the downregulation of key adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1c. [] Further research is needed to investigate if this compound shares similar anti-adipogenic properties.

Q3: What are the common synthetic routes for this compound?

A3: Several methods for synthesizing this compound are reported in the literature. One approach utilizes 2-methyl-3-nitrobenzoate as the starting material. [, ] This method involves a multi-step process of reduction, oxidation, protection, condensation, cyclization, and acidification to yield this compound. [, ] Another approach employs N-Alkyl-5-aminoisoquinolinium salts as precursors, which are then converted to Indole-4-carboxaldehydes by heating in a two-phase system containing sodium bisulfite and sodium sulfite. [, ] Additionally, a one-pot synthesis method utilizes (2-aminobenzyl) triphenylphosphonium bromide reacted with aromatic aldehydes under microwave irradiation. []

Q4: Has this compound been identified in natural sources?

A5: Yes, this compound has been identified in the leaf extract of Chromolaena Odorata (Siam weed) through gas chromatography-mass spectrometry analysis. [] The presence of this and other bioactive compounds suggests potential applications of this plant in traditional medicine. [] Additionally, this compound has also been isolated from the edible seaweed Sargassum thunbergii. []

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